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Compound of Interest

Compound Name: 8-Methoxymarmesin

Cat. No.: B15595808 Get Quote

For researchers, scientists, and professionals in drug development, the unambiguous

confirmation of a synthesized molecule's structure is a critical step. This guide provides a

comparative analysis of the analytical techniques and experimental data used to elucidate the

structure of synthetic 8-Methoxymarmesin. We will delve into the spectroscopic data that

serves as the fingerprint of this molecule and compare it with potential alternatives, supported

by detailed experimental protocols.

The structural confirmation of a synthetic compound like 8-Methoxymarmesin, a naturally

occurring furanocoumarin, relies on a synergistic application of modern analytical techniques.

Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are

employed to piece together the molecular puzzle. These methods, in concert, provide a

detailed picture of the atomic connectivity and overall structure, ensuring the synthetic product

matches its natural counterpart.

Comparative Spectroscopic Data
The primary evidence for the structure of synthetic 8-Methoxymarmesin comes from ¹H NMR

and ¹³C NMR spectroscopy. These techniques provide information about the chemical

environment of each hydrogen and carbon atom in the molecule, respectively. The chemical

shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are

unique for a given structure.
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For a definitive comparison, the acquired data for a synthesized batch of 8-Methoxymarmesin
should be benchmarked against reference data from authenticated samples or computational

predictions. While specific experimental data for 8-Methoxymarmesin is not readily available

in all public databases, the expected spectral features can be inferred from closely related

compounds and general principles of spectroscopy.

Table 1: Expected ¹H NMR Data for 8-Methoxymarmesin

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Expected
Multiplicity

Expected Coupling
Constant (J, Hz)

H-2' (gem-dimethyl) ~1.3 - 1.5 s -

H-3' (gem-dimethyl) ~1.3 - 1.5 s -

OCH₃ ~3.9 - 4.1 s -

H-3 ~6.2 - 6.4 d ~9.5 - 10.0

H-4 ~7.8 - 8.0 d ~9.5 - 10.0

H-5 ~7.2 - 7.4 s -

H-6 ~6.7 - 6.9 s -

Note: This is a predictive table based on the analysis of similar furanocoumarin structures.

Actual experimental values may vary slightly.

Table 2: Expected ¹³C NMR Data for 8-Methoxymarmesin
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Carbon Assignment Expected Chemical Shift (δ, ppm)

C-2' (gem-dimethyl) ~25 - 27

C-3' (gem-dimethyl) ~25 - 27

C-1' ~70 - 72

OCH₃ ~56 - 58

C-2 ~160 - 162

C-3 ~112 - 114

C-4 ~143 - 145

C-4a ~115 - 117

C-5 ~128 - 130

C-6 ~105 - 107

C-7 ~158 - 160

C-8 ~95 - 97

C-8a ~150 - 152

Note: This is a predictive table based on the analysis of similar furanocoumarin structures.

Actual experimental values may vary slightly.

Mass spectrometry provides the molecular weight of the compound and clues about its

fragmentation pattern. For 8-Methoxymarmesin (C₁₅H₁₄O₅), the expected exact mass would

be around 274.0841 g/mol . High-resolution mass spectrometry (HRMS) is crucial for

confirming the elemental composition.

Table 3: Mass Spectrometry Data for 8-Methoxymarmesin
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Ion Expected m/z

[M]⁺ 274.0841

[M - CH₃]⁺ 259.0606

[M - C₃H₆O]⁺ 216.0372

Experimental Protocols
The following are generalized protocols for the key analytical techniques used in the structural

confirmation of 8-Methoxymarmesin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

hydrogen and carbon atoms.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the synthetic 8-Methoxymarmesin
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds. A larger number of scans will be required compared to ¹H NMR due to the lower
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natural abundance of ¹³C.

2D NMR (Optional but Recommended): To further confirm assignments, 2D NMR

experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be

performed.

High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition of the synthetic compound.

Methodology:

Sample Preparation: Prepare a dilute solution of the synthetic 8-Methoxymarmesin in a

suitable solvent (e.g., methanol or acetonitrile).

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray

Ionization - ESI).

Data Acquisition:

Infuse the sample solution into the mass spectrometer.

Acquire the mass spectrum in positive ion mode.

Calibrate the instrument using a known standard to ensure high mass accuracy.

Data Analysis:

Determine the m/z value of the molecular ion peak.

Use the instrument's software to calculate the elemental composition based on the

accurate mass and isotopic pattern.

Visualization of the Confirmation Workflow
The logical flow of experiments for confirming the structure of synthetic 8-Methoxymarmesin
can be visualized as follows:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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